molecular formula C6H7NNa2O6 B1670764 Nitrilotriacetic acid disodium salt CAS No. 15467-20-6

Nitrilotriacetic acid disodium salt

Cat. No.: B1670764
CAS No.: 15467-20-6
M. Wt: 235.1 g/mol
InChI Key: RHPXYIKALIRNFA-UHFFFAOYSA-L
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Description

Nitrilotriacetic acid disodium salt (NTA) is a derivative of acetic acid, N(CH2COOH)3. It is a complexing (sequestering) agent that forms stable complexes with Zn2+ . It is an excellent chelating agent and is used as a high-efficiency, moderately alkaline, general-purpose chelating agent .


Molecular Structure Analysis

The linear formula of this compound is C6H7NO6Na2 . The molecular weight is 235.10 .

Scientific Research Applications

Mutagenic and Environmental Interactions

  • Mutagenic Potential : Research on human cell lines indicated that nitrilotriacetic acid disodium salt monohydrate demonstrates mutagenic potential by inducing mutations in cells, highlighting its biological impact at the cellular level (Grilli & Capucci, 1985).
  • Environmental Concerns : Studies have assessed the interaction of nitrilotriacetic acid with chromium compounds, revealing its capacity to increase the mutagenicity of certain chromium compounds, which poses potential risks for environmental pollution (Loprieno et al., 1985).

Biodegradation and Environmental Safety

  • Biodegradation Mechanisms : Nitrilotriacetic acid's degradation by specific bacteria, such as Chelatobacter heintzii, underscores its potential environmental impact, particularly in the context of radionuclide and metal ion dispersal in soil and subsurface environments (Bolton et al., 1996).
  • Environmental Stability and Impact : The compound's role as a chelating agent in various industries, alongside discussions on its environmental stability and impact, provides a comprehensive understanding of its broad applications and environmental considerations (Mottola, 1974).

Soil Interactions and Agricultural Implications

  • Soil Decomposition : Investigation into the decomposition of nitrilotriacetic acid in soils revealed its rapid breakdown by soil microorganisms, hinting at its potential effects on soil chemistry and the nitrogen cycle (Tabatahai & Bremner, 1975).

Research on Genetic Effects

  • Genotoxicity Studies : Experiments have shown that nitrilotriacetic acid can induce genetic mutations and recombination, providing insights into its potential risks and mechanisms of action at the genetic level (D. Marco et al., 1986).

Technological and Bioengineering Applications

  • Magnetic Nanoparticles : Nitrilotriacetic acid's utility in linking functional molecules to the iron oxide shell of magnetic nanoparticles showcases its potential in bioengineering and nanotechnology applications, particularly in the separation of histidine-tagged proteins (Xu et al., 2004).

Mechanism of Action

Target of Action

Nitrilotriacetic acid disodium salt, a derivative of acetic acid, is a complexing (sequestering) agent that forms stable complexes with polyvalent metals such as Zn2+ . The primary targets of this compound are these metal ions, which play crucial roles in various biological processes.

Mode of Action

The compound interacts with its targets (metal ions) by forming stable complexes with them . This interaction results in the sequestration of the metal ions, preventing them from participating in other reactions or processes. This can influence various biochemical pathways where these metal ions are involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds that can also bind to the same metal ions could affect the compound’s ability to form stable complexes. Additionally, factors such as pH and temperature could potentially influence the stability of the complexes formed .

Safety and Hazards

Nitrilotriacetic acid disodium salt may form combustible dust concentrations in air. It causes serious eye irritation and is suspected of causing cancer .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Nitrilotriacetic acid disodium salt plays a significant role due to its ability to form water-soluble chelate complexes with polyvalent metals such as calcium, magnesium, zinc, or iron . These complexes can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various cellular components, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects can vary depending on the context and the specific cells involved .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules. It can bind to these molecules, potentially inhibiting or activating enzymes and causing changes in gene expression . The exact mechanism of action can vary depending on the specific biomolecules involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At high doses, it has been found to induce renal adenocarcinomas in male rats and mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues .

Properties

IUPAC Name

disodium;2-[carboxylatomethyl(carboxymethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO6.2Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPXYIKALIRNFA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NNa2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065894
Record name Disodium hydrogen nitrilotriacetate
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Molecular Weight

235.10 g/mol
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Physical Description

Solid; [Acros Organics MSDS]
Record name Disodium nitrilotriacetate
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CAS No.

15467-20-6
Record name Disodium nitrilotriacetate
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Record name Glycine, N,N-bis(carboxymethyl)-, sodium salt (1:2)
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Record name Disodium hydrogen nitrilotriacetate
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Record name Disodium hydrogen nitrilotriacetate
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Record name DISODIUM NITRILOACETATE
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Synthesis routes and methods

Procedure details

The process of claim 1 wherein the NTA powder is trisodiumnitrilotriacetate powder and the total amount of sulfuric acid added is sufficient to provide disodiumnitrilotriacetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: NTA acts as a chelating agent, meaning it can bind to metal ions through multiple coordination sites. [, , , , ] This interaction forms stable complexes with various metals like copper, nickel, cobalt, calcium, and lanthanum. [, , ] This chelation can be used to separate metal mixtures [] or influence the crystallization and phase transformations of metal-containing compounds like calcium carbonate (CaCO3). [, , ] For example, NTA can stabilize the less stable vaterite polymorph of CaCO3 at high temperatures. [, ]

A: Yes, NTA's chelating properties are utilized in a method for quantifying NTBI in serum. [] Excess NTA is added to serum, forming a stable Fe-NTA complex. This complex can then be separated from other serum components via ultrafiltration, allowing for the quantification of NTBI. []

ANone: Researchers employ a combination of techniques to analyze the impact of NTA on CaCO3 crystallization. These include:

  • Microscopy: Scanning electron microscopy (SEM) and field emission scanning electron microscopy (FESEM) are used to visualize the morphology and size of CaCO3 crystals formed in the presence of NTA. [, ]
  • Spectroscopy:
    • Powder X-ray diffraction (XRD) helps identify the different polymorphs of CaCO3, such as calcite and vaterite. [, ]
    • Raman spectroscopy provides information about the vibrational modes of molecules, aiding in the identification of different CaCO3 polymorphs. [, ]
    • Fourier transform infrared spectroscopy (FTIR) helps identify functional groups and chemical bonds present in the CaCO3 crystals. [, ]

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